molecular formula C19H32N2O3S B3001853 3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898639-21-9

3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B3001853
CAS No.: 898639-21-9
M. Wt: 368.54
InChI Key: MVKAJJIGHQXQOQ-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group. The benzene ring is substituted with a methyl group at the 3-position and a propoxy group at the 4-position, while the sulfonamide moiety links to the TMP group. This structure confers unique physicochemical properties, such as enhanced thermal stability and lipophilicity, due to the bulky TMP group and the alkoxy chain .

Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility.

Properties

IUPAC Name

3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-7-10-24-17-9-8-16(11-14(17)2)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKAJJIGHQXQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound is synthesized from various precursors and exhibits properties that may be useful in different applications, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure with multiple functional groups. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine derivative : The reaction begins with the preparation of 2,2,6,6-tetramethylpiperidin-4-ol.
  • Sulfonation : The introduction of the benzenesulfonamide moiety is achieved through sulfonation reactions.
  • Alkylation : The propoxy group is added via an alkylation reaction.

The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes and receptors, which may lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
  • Case Study : A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound:

  • Experimental Findings : Compounds containing 2,2,6,6-tetramethylpiperidine moieties have been reported to scavenge free radicals effectively.
  • Mechanism : The antioxidant activity is likely due to the ability of the piperidine ring to stabilize free radicals through electron donation.

Applications

Due to its biological activity, this compound has potential applications in:

  • Pharmaceuticals : As a candidate for developing new antimicrobial agents.
  • Materials Science : As a stabilizer in polymers due to its light-stabilizing properties.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivityModerate efficacy against E. coli and S. aureusHigh in some cases
Antioxidant ActivityEffective scavenger of free radicalsVaries widely
Stability in PolymersActs as a light stabilizerCommonly used

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 4-Bromo-3-Ethoxy-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide
  • Structure : Replaces the methyl and propoxy groups with bromo and ethoxy substituents.
  • Impact: The bromo group increases molecular weight (MW: ~438.3 g/mol vs. target compound’s estimated MW: ~396.5 g/mol) and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions.
(b) 4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide
  • Structure : Simplifies the benzene ring to a single methyl substituent.
  • However, the lack of an alkoxy group may diminish solubility in non-polar matrices .
Table 1: Substituent Effects on Key Properties
Compound Substituents MW (g/mol) Key Properties
Target compound 3-Me, 4-PrO ~396.5 High lipophilicity, thermal stability
4-Bromo-3-ethoxy analog 4-Br, 3-EtO ~438.3 Enhanced reactivity, moderate solubility
4-Methyl analog 4-Me ~322.5 Lower steric hindrance, higher solubility

Role of the Tetramethylpiperidinyl (TMP) Group

The TMP group is a common motif in stabilizers and bioactive molecules due to its steric bulk and resistance to radical degradation.

(a) Bis-TMP Naphthalimide ()
  • Structure : Features a naphthalimide core with two TMP groups.
  • Comparison : While the core differs, the TMP groups in both compounds contribute to fluorescence properties and resistance to photobleaching. The target compound’s sulfonamide linkage may offer better hydrogen-bonding capacity compared to the naphthalimide’s rigid fused-ring system .
(b) 4-(TMP)Pyrrolidine-2,5-dione Derivatives ()
  • Application : Used as light stabilizers in polymer compositions.
  • Comparison : The TMP group in these derivatives enhances UV resistance, a property shared with the target compound. However, the sulfonamide’s polarity may broaden its applicability in pharmaceutical formulations .

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